molecular formula C20H25NO2 B12160794 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol

Cat. No.: B12160794
M. Wt: 311.4 g/mol
InChI Key: YEBQOZKWVDRCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol is a synthetic organic compound based on the 3,4-dihydroisoquinoline scaffold, a structure known for its significant pharmacological potential in medicinal chemistry research. The 3,4-dihydroisoquinoline core is recognized for a wide spectrum of biological activities, with recent scientific literature highlighting its promise in the investigation of novel spasmolytic agents . Compounds within this class have been shown to exhibit smooth muscle relaxant activity, making them valuable tools for studying disorders associated with excessive smooth muscle contractions, such as those of the gastrointestinal or biliary tract . Furthermore, dihydroisoquinoline derivatives have demonstrated an ability to cross the blood-brain barrier in preclinical models, indicating their utility in central nervous system (CNS) research . This characteristic opens avenues for exploring their potential interactions with various neurological targets. The structural features of this compound suggest it may act as a key chemical modulator for researchers investigating cellular pathways related to muscle physiology and neurological function.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C20H25NO2/c1-15-7-8-20(16(2)11-15)23-14-19(22)13-21-10-9-17-5-3-4-6-18(17)12-21/h3-8,11,19,22H,9-10,12-14H2,1-2H3

InChI Key

YEBQOZKWVDRCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C

Origin of Product

United States

Preparation Methods

Core Isoquinoline Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction remains a cornerstone for synthesizing tetrahydroisoquinoline derivatives. This method involves the acid-catalyzed condensation of β-phenylethylamine analogs with aldehydes or ketones to form the isoquinoline scaffold . For the target compound, the 3,4-dihydroisoquinolin-2-yl moiety is likely synthesized from a β-phenylethylamine precursor and a carbonyl compound.

Key Steps :

  • Substrate Preparation : A β-phenylethylamine derivative (e.g., dopamine analog) reacts with an aldehyde under acidic conditions (e.g., HCl, acetic acid).

  • Cyclization : Intramolecular electrophilic substitution forms the six-membered isoquinoline ring.

  • Reduction : Subsequent hydrogenation or catalytic reduction saturates the heterocycle to yield the 3,4-dihydroisoquinoline structure .

Optimization Challenges :

  • Regioselectivity : Competing pathways may lead to undesired regioisomers.

  • Acid Choice : Polyphosphoric acid (PPA) enhances cyclization efficiency compared to traditional acids like HCl .

Friedländer Quinoline Synthesis Adaptations

While the Friedländer synthesis is typically used for quinoline derivatives, modifications enable its application to isoquinolines. A solvent-free approach with PPA as a catalyst (as demonstrated for 1-(4-phenylquinolin-2-yl)propan-1-one) offers a scalable route .

Procedure :

  • Reagent Mixing : Combine 2-aminobenzophenone analogs with diketones (e.g., pentan-2,3-dione) in PPA.

  • Thermal Cyclization : Heat at 90°C for 1 hour to facilitate quinoline ring formation.

  • Workup : Quench with sodium carbonate, extract with dichloromethane, and purify via recrystallization .

Advantages :

  • Solvent-Free : Reduces environmental impact and simplifies purification.

  • High Yield : Reported yields exceed 80% for analogous compounds .

Etherification and Alkylation for Side-Chain Introduction

The phenoxy-propanol side chain is introduced via nucleophilic substitution or Mitsunobu reactions. PubChem data for structurally similar compounds (e.g., CID 3151540) highlight ether bond formation between phenolic hydroxyl groups and halogenated propanol intermediates .

Etherification Protocol :

  • Phenoxide Generation : Deprotonate 2,4-dimethylphenol with a base (e.g., K₂CO₃).

  • Alkylation : React with epichlorohydrin or a brominated propanol derivative to form the ether linkage.

  • Coupling : Attach the isoquinoline moiety via alkylation or amide bond formation using coupling agents like HBTU .

Reaction Conditions :

ParameterValue
Temperature60–80°C
CatalystK₂CO₃ or NEt₃
SolventAcetonitrile or DMF
Yield65–75% (optimized)

Integrated Synthetic Route

Combining the above methods, a plausible pathway for the target compound involves:

  • Isoquinoline Synthesis : Pictet-Spengler reaction to form the 3,4-dihydroisoquinoline core .

  • Propanol Backbone Preparation : Etherification of 2,4-dimethylphenol with epichlorohydrin to yield 3-(2,4-dimethyl-phenoxy)-propan-2-ol.

  • Final Coupling : Alkylation of the isoquinoline nitrogen with the propanol intermediate under basic conditions .

Critical Analysis :

  • Steric Hindrance : Bulky substituents on the phenol (2,4-dimethyl groups) may slow etherification kinetics.

  • Purification Challenges : Chromatography or recrystallization is essential to isolate the pure product due to polar functional groups .

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
Pictet-Spengler70–80≥95Moderate
Friedländer Adaptation82–85≥90High
Etherification/Alkylation65–75≥85High

Key Findings :

  • The Friedländer method, though developed for quinolines, shows promise for isoquinolines with yield advantages .

  • Multi-step routes (e.g., Pictet-Spengler + alkylation) offer modularity but require stringent purification .

Chemical Reactions Analysis

ZERENEX ZXG000497 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Treatment of Neurological Disorders

The compound has been identified as a potential therapeutic agent for several neurological conditions, particularly:

  • Parkinson's Disease : The compound acts as a positive allosteric modulator of the dopamine D1 receptor, which is crucial in managing motor symptoms associated with Parkinson's disease. Research indicates that it may improve motor function and cognitive impairment related to the disease .
  • Schizophrenia : Studies suggest that this compound can alleviate negative symptoms of schizophrenia by modulating dopamine receptor activity, thus enhancing cognitive function .
  • Alzheimer's Disease : There is emerging evidence that compounds similar to 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol may help in managing cognitive decline associated with Alzheimer's disease .

Antidepressant Effects

The compound is also being explored for its potential antidepressant properties. Its modulation of dopamine pathways may contribute to alleviating symptoms of depression and attention deficit-hyperactivity disorder (ADHD) .

Plant Disease Management

Research has shown that derivatives of the 3,4-dihydroisoquinoline scaffold exhibit significant antifungal and antioomycete activity. A study synthesized several derivatives and tested their efficacy against various phytopathogens, revealing that some compounds demonstrated superior activity compared to commercial fungicides . For instance:

CompoundPathogenEC50 (mM)Preventive Efficacy (%)
I23Pythium recalcitrans1496.5 at 5.0 mg/pot
HymexazolPythium recalcitrans37.763.9 at standard dose

This indicates the potential for developing new agricultural treatments based on this compound's structure.

Synthesis and Structure Analysis

The synthesis of the compound involves complex organic reactions that yield various derivatives with distinct biological activities. Techniques such as NMR spectroscopy and mass spectrometry are used to characterize these compounds and confirm their structures .

Neuropharmacological Studies

Several studies have focused on the neuropharmacological effects of compounds related to 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol:

  • A study demonstrated that this class of compounds could enhance cognitive functions in animal models of Parkinson's disease by improving dopaminergic signaling .

Agricultural Efficacy

In agricultural research, the efficacy of synthesized derivatives against specific pathogens has been documented extensively:

  • The derivative I23 showed a remarkable preventive efficacy against Pythium recalcitrans, suggesting its practical application in crop protection strategies .

Mechanism of Action

The mechanism of action of ZERENEX ZXG000497 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular characteristics of the target compound with analogs from the evidence:

Compound Core Structure Key Substituents Molecular Weight Biological Activities
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol (Target) 3,4-Dihydroisoquinoline 2,4-Dimethylphenoxy, propan-2-ol ~317.4* Hypothesized: Adrenoceptor binding, antifungal, antiarrhythmic (based on analogs)
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () Indole Methoxy groups, ethylamino-propanol ~454.5 Antiarrhythmic, α1/α2/β1-adrenoceptor binding, hypotensive
Imidazolylindol-propanol () Indole-imidazole Propanol chain Not specified Antifungal (Candida albicans MIC: 0.001 μg/mL)
Nadolol () Propanolamine Naphthalen-1-yloxy, tert-butylamino 309.4 β1/β2-adrenoceptor antagonist (FDA-approved β-blocker)
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-isopropyl-phenyl)-pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione 4-Isopropylphenyl, dihydroisoquinoline ~352.4 Not specified (structural focus on solubility/metabolism via dione group)
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one () Propan-1-one chain 4-Methoxyindole, dihydroisoquinoline 334.4 Not specified (propanone linker may alter pharmacokinetics vs. propanol)

*Calculated based on molecular formula (C20H23NO2).

Pharmacological and Functional Comparisons

Adrenoceptor Affinity
  • Target vs. Indolyl-Propanol Derivatives (): The indolyl-propanol analogs exhibit α1/α2/β1-adrenoceptor binding, with antiarrhythmic and hypotensive effects. The target compound’s dihydroisoquinoline core and propanol chain may similarly target adrenoceptors, but its 2,4-dimethylphenoxy group (vs. methoxyindole in analogs) could modulate selectivity or potency .
  • Target vs. Nadolol (): Nadolol’s naphthalenyloxy group enhances β-blockade, while the target’s dimethylphenoxy substituent may favor α-adrenoceptor interactions. Molecular weight differences (~317 vs. 309) suggest divergent pharmacokinetic profiles .
Antifungal Activity
  • The imidazolylindol-propanol derivative () demonstrates exceptional antifungal activity (MIC 0.001 μg/mL). The target compound’s phenoxy group and dihydroisoquinoline moiety may confer antifungal properties, but substituent variations (e.g., absence of imidazole) likely reduce potency .
Structural Modifications and Bioactivity
  • Propanol vs. Propanone Linkers (): Replacing the target’s propan-2-ol with a propan-1-one chain (as in ’s compound) could reduce hydrogen-bonding capacity, affecting receptor binding or solubility .
  • Pyrrolidine-2,5-dione vs. Propanol (): The dione group in ’s compound may improve metabolic stability but eliminate adrenoceptor activity due to the absence of a hydroxyl group critical for receptor interactions .

Key Research Findings and Implications

However, its dimethylphenoxy group requires empirical validation to confirm receptor subtype selectivity .

The target’s dihydroisoquinoline may offer a scaffold for antifungal optimization .

Prodrug Considerations (): Prodrugs of dihydroisoquinoline derivatives (e.g., hydroxylmethyl modifications) suggest strategies to enhance the target compound’s bioavailability or tissue penetration .

Biological Activity

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H23NO3\text{C}_{19}\text{H}_{23}\text{N}\text{O}_{3}

This structure includes a dihydroisoquinoline moiety and a phenoxy group, which contribute to its biological activity.

1. Neuroprotective Effects

Research indicates that compounds with isoquinoline structures exhibit neuroprotective properties. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress. A study highlighted that isoquinoline derivatives can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This activity is particularly significant in preventing oxidative damage in various diseases, including neurodegenerative disorders .

3. Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. The inhibition of NF-κB signaling pathways has been implicated in its anti-inflammatory effects .

The biological activities of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol are primarily attributed to its interaction with various molecular targets:

  • Nrf2 Activation : The compound promotes the dissociation of Keap1 from Nrf2, leading to increased transcription of antioxidant genes .
  • Modulation of Neurotransmitter Systems : It affects dopamine and serotonin pathways, which are critical in mood regulation and neuroprotection .

Case Studies

Study ReferenceFindings
Identified as a potent modulator of D1 dopamine receptors with minimal side effects.
Demonstrated significant antioxidant activity in neuronal cell lines.
Showed promising anti-inflammatory effects in animal models of arthritis.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, analogous compounds are synthesized via ethanol-mediated reactions with thionyl chloride as a catalyst, followed by purification using column chromatography . Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the isoquinoline and phenoxy moieties.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
    Modify reaction conditions (e.g., solvent, temperature) based on steric hindrance from the 2,4-dimethylphenoxy group.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of powders via fume hoods .
  • Toxicity Mitigation : Conduct preliminary in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to establish safe exposure limits .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid incompatible materials like strong oxidizers .

Advanced: How can researchers design experiments to evaluate its pharmacological activity?

Answer:
Adopt a split-plot design to test multiple variables efficiently:

  • Main Plots : Dose ranges (e.g., 0.1–100 µM).
  • Subplots : Biological models (e.g., primary cardiomyocytes vs. HEK293 cells).
  • Replicates : Use ≥4 replicates per group to ensure statistical power .
    Measure endpoints like receptor binding (β-adrenergic receptors) via radioligand assays or functional responses (cAMP modulation) .

Advanced: How to resolve contradictions in reported stability data under varying pH conditions?

Answer:

  • Controlled Replication : Repeat stability studies using standardized buffers (pH 1–10) and quantify degradation products via LC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-lives (t½) to identify pH-sensitive functional groups (e.g., isoquinoline N-oxide formation) .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride) to isolate instability mechanisms .

Advanced: What analytical methods are optimal for quantifying trace impurities in bulk samples?

Answer:

  • HPLC with UV/Vis Detection : Use a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Set detection at λ = 254 nm .
  • Limit of Quantitation (LOQ) : Achieve ≤0.01% sensitivity by spiking known impurities (e.g., diastereomers or hydrolyzed byproducts) .
  • Validation : Follow ICH Q2(R1) guidelines for precision, accuracy, and linearity.

Advanced: How to investigate its metabolic stability in preclinical models?

Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • Cross-Species Comparison : Compare metabolic profiles in human, rat, and dog microsomes to predict in vivo clearance .

Advanced: What strategies assess its environmental fate and ecotoxicological risks?

Answer:

  • Fate Studies : Measure solubility, logP, and soil adsorption coefficients (Koc) to model distribution in water, soil, and air .
  • Biotransformation : Use OECD 301D (closed bottle test) to assess biodegradability in activated sludge.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48h EC50) and algae (72h growth inhibition) .

Advanced: How to study its interaction with biological targets (e.g., receptors or enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., β2-adrenergic receptor) and measure binding kinetics (kon/koff) .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor docking to identify key binding residues (e.g., Asp113 in β1-adrenoceptors).
  • Functional Assays : Measure downstream signaling (e.g., cAMP production) in transfected CHO cells .

Advanced: How to identify and characterize degradation products under accelerated storage conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks .
  • Structural Elucidation : Use tandem MS (MS/MS) and NMR to identify oxidation products (e.g., hydroxylated isoquinoline derivatives).
  • Stability-Indicating Methods : Validate HPLC methods to resolve degradation peaks from the parent compound .

Advanced: How to evaluate synergistic or antagonistic effects with co-administered drugs?

Answer:

  • Isobolographic Analysis : Test fixed-dose ratios in cell-based assays (e.g., cytotoxicity or apoptosis) to calculate combination indices (CI) .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify pathways modulated by the combination (e.g., MAPK/ERK suppression).
  • In Vivo Validation**: Conduct pharmacokinetic studies in rodents to assess drug-drug interactions (e.g., CYP450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.